Chlorure de 4-tert-butylbenzènesulfonyle

Vue d'ensemble

Description

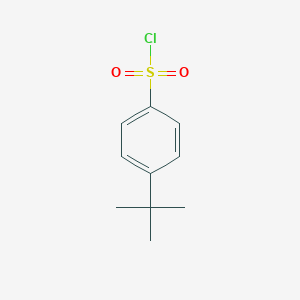

4-tert-Butylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzenesulfonyl chloride, where a tert-butyl group is attached to the benzene ring. This compound is widely used in organic synthesis due to its reactivity and ability to introduce the sulfonyl chloride functional group into various molecules .

Applications De Recherche Scientifique

Synthèse Organique

Le chlorure de 4-tert-butylbenzènesulfonyle est un réactif précieux en synthèse organique. Il est utilisé comme agent sulfonylant pour introduire le groupe sulfonyle dans les molécules organiques. Ce composé a été utilisé dans la synthèse de divers dérivés de la pipérazine, qui sont des intermédiaires importants dans les produits pharmaceutiques .

Chimie Médicinale

En chimie médicinale, le this compound sert de précurseur pour la synthèse de composés ayant des effets thérapeutiques potentiels. Par exemple, il a été utilisé dans la préparation de la 1-[bis-(4-fluorophényl)-méthyl]-4-(4-tert-butylbenzènesulfonyl)pipérazine, un composé qui pourrait avoir des applications dans le développement de médicaments .

Recherche sur les Polymères

Ce produit chimique joue un rôle dans la recherche sur les polymères, notamment dans la modification des polymères. Il peut être utilisé pour introduire des groupes sulfonyle dans les polymères, ce qui peut modifier leurs propriétés physiques et potentiellement améliorer leurs performances dans diverses applications .

Chimie Analytique

En chimie analytique, le this compound peut être utilisé comme agent de dérivatisation. Il aide à l'analyse des composés en modifiant leurs propriétés chimiques pour les rendre plus détectables ou séparables lors des procédures analytiques .

Applications Industrielles

Sur le plan industriel, le this compound est utilisé dans la synthèse de produits chimiques fins et d'intermédiaires nécessaires à la production de colorants, de pigments et d'autres matériaux industriels .

Applications Environnementales

Bien que les applications environnementales directes du this compound ne soient pas largement rapportées, son rôle dans la synthèse de divers composés organiques suggère qu'il pourrait être utilisé dans le développement de matériaux ou de procédés respectueux de l'environnement .

Mécanisme D'action

Target of Action

4-tert-Butylbenzenesulfonyl chloride is a type of organic compound known as benzenesulfonic acids and derivatives . These compounds are characterized by a sulfonic acid or a derivative thereof that is linked to a benzene ring . The primary targets of 4-tert-Butylbenzenesulfonyl chloride are likely to be molecules that can react with sulfonyl chloride groups.

Mode of Action

The mode of action of 4-tert-Butylbenzenesulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are reactive electrophiles that can undergo nucleophilic substitution reactions with various nucleophiles. For example, it has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine .

Result of Action

The result of the action of 4-tert-Butylbenzenesulfonyl chloride depends on the specific reaction conditions and the nucleophiles present. In general, it can lead to the formation of various sulfonyl derivatives. It’s important to note that this compound can cause severe skin burns and eye damage .

Action Environment

The action of 4-tert-Butylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of water can lead to the liberation of toxic gas . Therefore, it’s crucial to handle this compound with care and appropriate protective measures.

Méthodes De Préparation

4-tert-Butylbenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid

Activité Biologique

4-tert-Butylbenzenesulfonyl chloride (CAS Number: 15084-51-2) is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound has garnered attention in various fields due to its significant biological activities , including antibacterial, antidiabetic, and herbicidal properties. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

4-tert-Butylbenzenesulfonyl chloride has the molecular formula C_{10}H_{13ClO_2S and a molecular weight of approximately 214.281 g/mol. Its structure features a tert-butyl group attached to a benzene ring, which enhances its solubility and reactivity compared to other benzenesulfonyl chlorides.

Antibacterial Activity

Recent studies have demonstrated that 4-tert-butylbenzenesulfonyl chloride exhibits substantial antibacterial properties, particularly against Gram-positive bacteria. Investigations into its derivatives have shown that some benzenesulfonate derivatives derived from this compound have minimal inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) .

| Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|

| MSSA ATCC 6538P | 0.39–1.56 | |

| MRSA ATCC 43300 | 0.39–3.12 | |

| Enterococcus faecalis ATCC 29212 | 6.25 |

These findings suggest that derivatives of 4-tert-butylbenzenesulfonyl chloride could serve as potential antibacterial agents with low cytotoxicity towards human cells, as the IC50 values were higher than 12.3 mg/L .

Herbicidal Activity

The herbicidal properties of sulfonyl chlorides, including 4-tert-butylbenzenesulfonyl chloride, have been explored in agricultural applications. These compounds can inhibit specific enzymatic pathways in plants, leading to effective weed control without significant toxicity to crops .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various benzenesulfonate derivatives, including those derived from 4-tert-butylbenzenesulfonyl chloride. The results indicated that modifications at the para position significantly enhanced antibacterial activity against both MSSA and MRSA strains .

Experimental Setup

- Objective : To evaluate the antibacterial activity of synthesized derivatives.

- Method : Disc diffusion method and broth microdilution for MIC determination.

- Results : Several derivatives showed potent activity with MIC values significantly lower than conventional antibiotics like linezolid.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of these compounds against bacterial infections in animal models. The results indicated promising outcomes with reduced bacterial load and improved survival rates when treated with specific derivatives of 4-tert-butylbenzenesulfonyl chloride .

Propriétés

IUPAC Name |

4-tert-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZADZMMVHWFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164628 | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15084-51-2 | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015084512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15084-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.